cis-2-Methyltetrahydropyran-4-amine;hydrochloride
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Overview
Description
cis-2-Methyltetrahydropyran-4-amine;hydrochloride: is a chemical compound with the molecular formula C6H14ClNO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyltetrahydropyran-4-amine;hydrochloride typically involves the formation of the tetrahydropyran ring followed by the introduction of the amine group. One common method involves the reduction of a precursor compound, such as 2-methyltetrahydropyran-4-one, using a reducing agent like sodium borohydride. The resulting alcohol is then converted to the amine through a series of reactions, including amination and hydrochloride salt formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: cis-2-Methyltetrahydropyran-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitriles or oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, cis-2-Methyltetrahydropyran-4-amine;hydrochloride serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s amine group can interact with biological molecules, making it a potential candidate for the development of biologically active compounds. It can be used in the synthesis of enzyme inhibitors or receptor agonists/antagonists .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents targeting specific diseases .
Industry: The compound finds applications in the chemical industry as an intermediate in the production of various chemicals and materials. Its reactivity and versatility make it suitable for use in different industrial processes .
Mechanism of Action
The mechanism of action of cis-2-Methyltetrahydropyran-4-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-Aminotetrahydropyran: Another tetrahydropyran derivative with an amine group at the 4-position.
2-Methyltetrahydropyran: A similar compound without the amine group, used as a precursor in various syntheses.
Uniqueness: cis-2-Methyltetrahydropyran-4-amine;hydrochloride is unique due to the presence of both the amine group and the hydrochloride salt. This combination enhances its solubility and reactivity, making it more versatile in different applications compared to its analogs .
Properties
CAS No. |
2752128-01-9 |
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Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(2R,4R)-2-methyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
AVADPQZSGFARIV-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCO1)N.Cl |
Canonical SMILES |
CC1CC(CCO1)N.Cl |
Origin of Product |
United States |
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